molecular formula C4H6N2S B13980191 2,4-Thiophenediamine CAS No. 89281-45-8

2,4-Thiophenediamine

Cat. No.: B13980191
CAS No.: 89281-45-8
M. Wt: 114.17 g/mol
InChI Key: YMEUGSSTDRDSCO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiophenediamine typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs multicomponent reactions that allow for the efficient formation of the thiophene ring. These methods are advantageous due to their high yields and the ability to produce a variety of derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiophenediamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiophenes, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

2,4-Thiophenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a component in the development of new drugs, particularly those targeting inflammatory and infectious diseases.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 2,4-Thiophenediamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts the cell membrane integrity of pathogens, leading to cell death. In anticancer research, it may inhibit specific enzymes or signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

2,4-Thiophenediamine can be compared with other thiophene derivatives such as:

    2,5-Thiophenediamine: Similar in structure but differs in the position of the amino groups.

    Thiophene-2-carboxylic acid: Contains a carboxyl group instead of amino groups.

    Thiophene-3-carboxamide: Contains a carboxamide group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activities continue to be a subject of active research.

Properties

CAS No.

89281-45-8

Molecular Formula

C4H6N2S

Molecular Weight

114.17 g/mol

IUPAC Name

thiophene-2,4-diamine

InChI

InChI=1S/C4H6N2S/c5-3-1-4(6)7-2-3/h1-2H,5-6H2

InChI Key

YMEUGSSTDRDSCO-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N)N

Origin of Product

United States

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